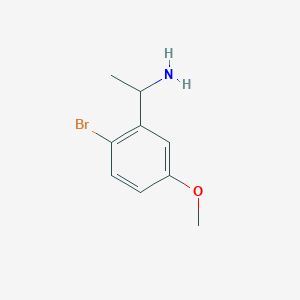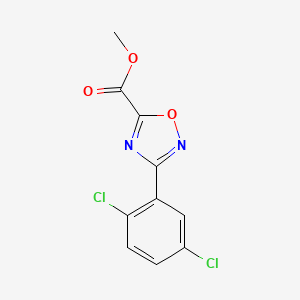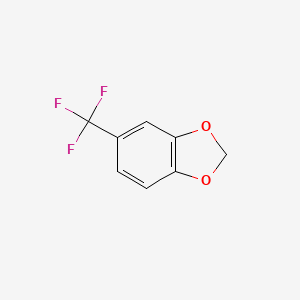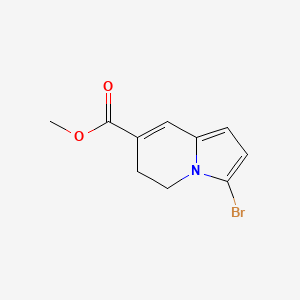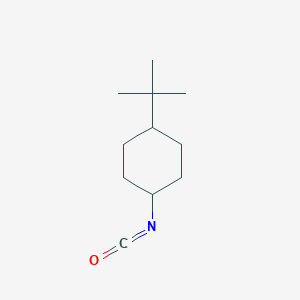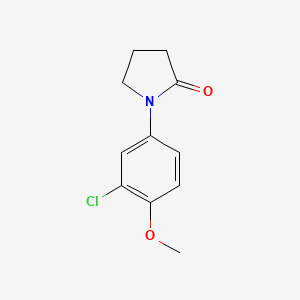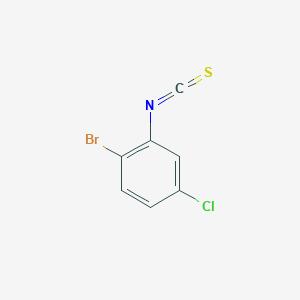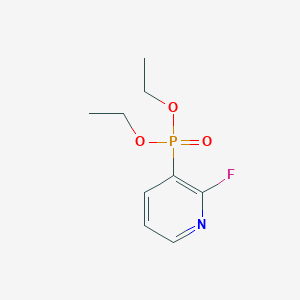![molecular formula C32H29NP2 B13685199 [(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine is a chiral phosphine ligand that has garnered significant interest in the field of organophosphorus chemistry. This compound is characterized by its unique structure, which includes two diphenylphosphino groups attached to a phenyl ring and an ethylamine backbone. The presence of these phosphine groups makes it a valuable ligand in various catalytic processes, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine typically involves the reaction of a suitable precursor with diphenylphosphine. One common method is the reaction of (1S)-1-[2-(bromophenyl)ethyl]amine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions with alkyl halides to form phosphonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature, and inert atmosphere.
Reduction: Lithium aluminum hydride, anhydrous conditions, and low temperature.
Substitution: Alkyl halides, polar aprotic solvents, and moderate temperature.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Phosphonium salts.
Scientific Research Applications
(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine primarily involves its role as a ligand in catalytic processes. The phosphine groups coordinate with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The specific molecular targets and pathways depend on the nature of the catalytic process and the substrates involved .
Comparison with Similar Compounds
(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)benzene: Another phosphine ligand with similar applications but different structural features.
(S)-1-(2-(Diphenylphosphino)phenyl)ethylamine: A related compound with a different backbone structure.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with different substituents on the phenyl rings .
The uniqueness of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine lies in its chiral nature and the specific arrangement of its phosphine groups, which make it particularly effective in asymmetric catalysis .
Properties
Molecular Formula |
C32H29NP2 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethanamine |
InChI |
InChI=1S/C32H29NP2/c1-26(33-35(29-20-10-4-11-21-29)30-22-12-5-13-23-30)31-24-14-15-25-32(31)34(27-16-6-2-7-17-27)28-18-8-3-9-19-28/h2-26,33H,1H3 |
InChI Key |
WYLFPAMRHWNREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
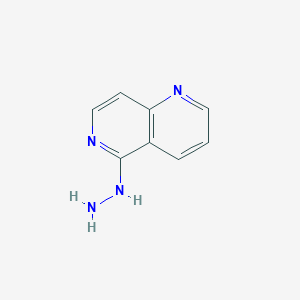

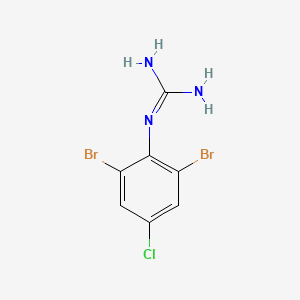
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
